
14E-octadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a type of unsaturated fatty acid, meaning it contains one or more double bonds within its carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14E-octadecenoic acid typically involves the use of olefin metathesis reactions. One common method is the cross-metathesis of oleic acid with ethylene in the presence of a ruthenium-based catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through the hydrogenation of vegetable oils, such as soybean or sunflower oil. The process involves the partial hydrogenation of these oils to introduce the desired double bond at the 14th carbon position. This method is cost-effective and scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 14E-Octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, mild temperatures.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Alcohols or amines, acidic or basic conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Octadecanoic acid.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
14E-Octadecenoic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 14E-octadecenoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation . The molecular targets include enzymes involved in fatty acid metabolism and receptors such as peroxisome proliferator-activated receptors (PPARs) .
Comparación Con Compuestos Similares
Oleic Acid: A monounsaturated fatty acid with a double bond at the 9th carbon position.
Elaidic Acid: The trans isomer of oleic acid, with a double bond at the 9th carbon position.
Lactobacillic Acid: A fatty acid with a cyclopropane ring in its carbon chain.
Comparison: 14E-Octadecenoic acid is unique due to its double bond at the 14th carbon position, which imparts distinct chemical and biological properties. Unlike oleic acid and elaidic acid, which have their double bonds closer to the carboxyl group, this compound’s double bond position affects its reactivity and interaction with biological systems. Lactobacillic acid, with its cyclopropane ring, differs significantly in structure and function from this compound .
Propiedades
Fórmula molecular |
C18H34O2 |
|---|---|
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
(E)-octadec-14-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5H,2-3,6-17H2,1H3,(H,19,20)/b5-4+ |
Clave InChI |
JQBJOWDLTJOBRO-SNAWJCMRSA-N |
SMILES isomérico |
CCC/C=C/CCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCCC=CCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



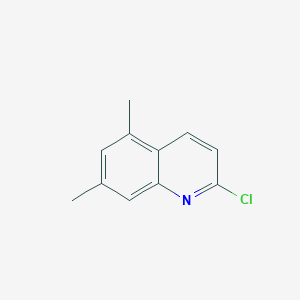
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)

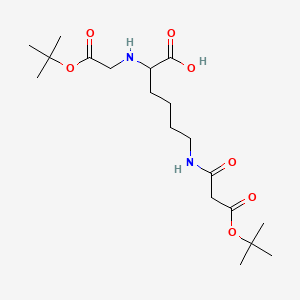
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
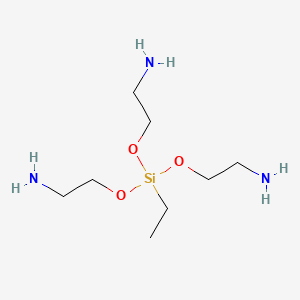
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)


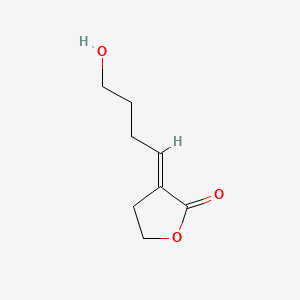
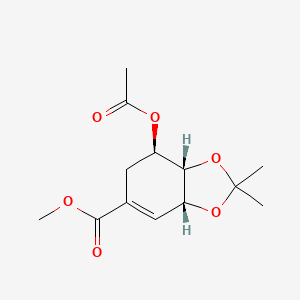
![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)

